Sorghumol acetate

Description

Definition and Classification

Sorghumol acetate is definitively classified as a triterpenoid compound belonging to the broader category of plant secondary metabolites. The compound is systematically identified by the Chemical Abstracts Service number 90582-47-1 and represents an acetylated derivative of the parent triterpene sorghumol. Within the hierarchical classification system of natural products, sorghumol acetate occupies a specific position among acetylated triterpenoids, which constitute a specialized subset of triterpene esters formed through post-biosynthetic modification processes.

The compound originates exclusively from Sorghum bicolor, commonly known as sorghum, which belongs to the family Poaceae and represents one of the world's most important cereal crops. Sorghum bicolor is recognized as the fifth-most important cereal crop globally, following rice, wheat, maize, and barley, and serves as both a food source and industrial feedstock. The taxonomic classification of the source organism establishes sorghum within the kingdom Plantae, class Liliopsida, and order Poales, emphasizing its position among the economically significant grass species.

Research has demonstrated that sorghumol acetate functions as an allelochemical compound, influencing the growth patterns and behavioral responses of neighboring plant species and associated microorganisms. This classification as an allelochemical substance positions the compound within the broader context of chemical ecology, where secondary metabolites serve as mediators of interspecies interactions. The compound exhibits specific inhibitory properties against germination processes and growth development in susceptible plant species, thereby contributing to the competitive advantage of sorghum in diverse agricultural and natural ecosystems.

Chemical Structure and Functional Groups

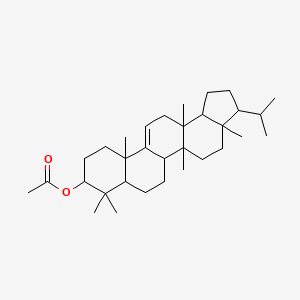

The molecular architecture of sorghumol acetate is characterized by the empirical formula C₃₂H₅₂O₂, corresponding to a molecular weight of 468.8 grams per mole. The compound exhibits a complex polycyclic structure typical of triterpenoids, featuring multiple ring systems that contribute to its biological activity and chemical stability. The systematic International Union of Pure and Applied Chemistry nomenclature designates the compound as [(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate.

The structural analysis reveals the presence of two primary functional groups that define the compound's chemical behavior and biological activity. The acetate ester functionality, represented by the acetyl group (CH₃CO-) attached to a hydroxyl position, constitutes the primary reactive site responsible for the compound's distinctive properties compared to its parent molecule sorghumol. This esterification significantly influences the compound's solubility characteristics, bioavailability, and interaction patterns with biological targets.

The triterpenoid backbone consists of a highly substituted polycyclic framework containing six methyl substituents and an isopropyl group, contributing to the compound's hydrophobic nature and membrane interaction capabilities. The stereochemical configuration, defined by multiple chiral centers throughout the molecule, determines the three-dimensional arrangement that governs the compound's biological recognition and activity patterns.

| Structural Parameter | Specification | Functional Significance |

|---|---|---|

| Molecular Formula | C₃₂H₅₂O₂ | Defines basic composition and molecular weight |

| Molecular Weight | 468.8 g/mol | Influences bioavailability and membrane permeability |

| Chiral Centers | 9 undefined stereocenters | Determines stereochemical complexity and biological activity |

| Functional Groups | Acetate ester, Multiple methyl groups | Governs chemical reactivity and biological interactions |

| Ring Systems | Tetradecahydrocyclopenta[a]chrysene core | Provides structural stability and hydrophobic character |

The simplified molecular input line entry system representation (CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C) illustrates the connectivity pattern of atoms within the molecule, emphasizing the complex branching and cyclization that characterizes this triterpene derivative. The International Chemical Identifier key (WQWTUUFHPFYTRZ-HEPYAADOSA-N) provides a unique digital fingerprint for database identification and computational analysis applications.

Significance in Plant Secondary Metabolism

Sorghumol acetate occupies a crucial position within the secondary metabolite network of Sorghum bicolor, representing an advanced product of the triterpene biosynthetic pathway. The compound exemplifies the sophisticated biochemical machinery that plants employ to generate structurally diverse secondary metabolites from basic precursor molecules. Within the context of plant secondary metabolism, sorghumol acetate demonstrates the importance of post-biosynthetic modifications, particularly acetylation reactions, in generating compounds with enhanced biological activity and ecological functionality.

The biosynthetic pathway leading to sorghumol acetate involves the coordinated action of multiple enzyme families, including triterpene synthases responsible for cyclization of the basic triterpene skeleton and acyltransferases that catalyze the acetylation reaction. Research has identified that triterpene ester synthesis-related acyltransferases belong primarily to the BAHD acyltransferase family, which utilizes Coenzyme A as the primary substrate for acylation reactions. These enzymes demonstrate remarkable specificity in recognizing both the triterpene substrate and the acyl donor, resulting in the precise formation of acetate esters at specific positions on the triterpene backbone.

The ecological significance of sorghumol acetate extends beyond its role as a simple metabolic product, functioning as an active component in plant defense strategies and environmental adaptation mechanisms. The compound contributes to the allelopathic properties of sorghum, enabling the plant to suppress competing vegetation through chemical interference with germination and growth processes. This allelopathic activity represents a significant evolutionary advantage, particularly in resource-limited environments where competition for nutrients, water, and space determines plant survival and reproductive success.

| Metabolic Aspect | Functional Role | Ecological Impact |

|---|---|---|

| Biosynthetic Pathway | Product of triterpene cyclization and acetylation | Demonstrates metabolic complexity and enzyme evolution |

| Chemical Defense | Allelopathic agent against competing plants | Enhances competitive advantage in natural ecosystems |

| Environmental Adaptation | Stress response secondary metabolite | Contributes to drought tolerance and environmental resilience |

| Biochemical Signaling | Mediator of plant-environment interactions | Influences soil microorganism communities and plant associations |

The accumulation patterns of sorghumol acetate in different plant tissues reflect its dual role in both internal metabolic regulation and external ecological interactions. Research indicates that the compound concentrates in root exudates and aerial plant parts, where it can effectively influence the surrounding environment and interact with potential competitors or symbionts. The tissue-specific distribution patterns suggest sophisticated transport mechanisms that deliver the compound to sites where its biological activity is most beneficial for plant survival and growth.

Properties

IUPAC Name |

(3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWTUUFHPFYTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Based Extraction

Methanol and acetone are widely used for extracting sorghumol acetate from sorghum tissues. Methanol-water mixtures (80:20 v/v) achieve high polyphenol recovery, while acetone-water gradients (50–90% acetone) optimize tannin solubility. Acidified methanol (5% HCl) enhances flavonoid stability, making it suitable for sorghumol acetate isolation.

Table 1: Solvent Efficiency for Sorghumol Acetate Extraction

Solid-Phase Purification

Post-extraction, sorghumol acetate is purified using C18 solid-phase extraction (SPE) columns. Elution with methanol and ammonium hydroxide-methanol (1:1 v/v) removes impurities, yielding a fraction enriched in acetylated compounds.

Process Optimization for Industrial Synthesis

Pulping and Bleaching of Sorghum Straw

Sorghum straw, a lignin-rich byproduct, serves as a cost-effective feedstock for cellulose acetate—a precursor in sorghumol acetate synthesis. Optimized pulping involves cooking straw with 1.25% NaOH at 90°C for 2.5 hours, reducing lignin content to <3%. Subsequent bleaching with 25 mL hydrogen peroxide at 80°C for 35 minutes enhances cellulose crystallinity, facilitating acetylation.

Table 2: Optimized Conditions for Cellulose Production

| Parameter | Optimal Value | Lignin Content (%) | Crystallinity Index |

|---|---|---|---|

| Cooking time | 2.5 hours | 2.8 ± 0.3 | 78.5 ± 1.2 |

| NaOH concentration | 1.25% | 2.5 ± 0.4 | 80.1 ± 0.8 |

| Bleaching time | 35 minutes | 1.9 ± 0.2 | 85.3 ± 1.0 |

Acetylation Reaction

Cellulose derived from sorghum straw undergoes acetylation using acetic anhydride and sulfuric acid as a catalyst. A 16-hour reaction at 25°C achieves a degree of substitution (DS) of 2.62, confirmed via H NMR and FTIR spectroscopy. The product is precipitated in ice water and dried, yielding cellulose acetate suitable for further modification into sorghumol acetate.

Stress-Induced Biosynthesis in planta

Pathogen challenge significantly enhances sorghumol acetate production. Inoculating sorghum kernels with Fusarium spp. upregulates defense-related genes, increasing phytoalexin concentrations by 3–5 fold. Key regulatory elements include:

-

Jasmonate ZIM (JAZ) proteins : Modulate defense-growth balance, ensuring metabolite production without compromising plant vigor.

-

MAPK cascades : Transduce fungal signals to activate PKS enzymes.

Analytical Validation of Sorghumol Acetate

Spectroscopic Characterization

Biological Activity

Sorghumol acetate, a compound derived from sorghum, has gained attention for its diverse biological activities. This article explores its antioxidant, antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Sorghumol acetate is a derivative of sorghum phenolic compounds, which are known for their health-promoting benefits. The extraction methods significantly influence the yield and bioactivity of sorghumol acetate. Various solvents such as ethanol, methanol, and acetone have been utilized to extract bioactive compounds from sorghum grains, with varying efficiencies depending on the solvent's polarity and the extraction conditions employed .

Antioxidant Activity

Research indicates that sorghumol acetate exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. A study demonstrated that sorghum extracts can scavenge free radicals effectively, with specific attention given to their capacity to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels .

Table 1: Antioxidant Activity of Sorghumol Acetate Extracts

| Extraction Method | Radical Scavenging Activity (%) |

|---|---|

| Ethanol extraction | 78.5 |

| Methanol extraction | 75.0 |

| Acetone extraction | 80.2 |

Antibacterial Properties

Sorghumol acetate has demonstrated notable antibacterial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for natural antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Efficacy Against Pathogens

A study evaluated the antibacterial effects of sorghum ethyl-acetate extract on benign prostatic hyperplasia (BPH) in Sprague-Dawley rats induced by testosterone. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting the therapeutic potential of sorghum extracts in managing bacterial infections .

Anti-Inflammatory Effects

The anti-inflammatory properties of sorghumol acetate have been extensively studied. It has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Table 2: Anti-Inflammatory Activity of Sorghumol Acetate

| Treatment Group | IL-6 Production (pg/mL) | NO Production (µM) |

|---|---|---|

| Control | 150 ± 10 | 25 ± 5 |

| Sorghum Extract | 80 ± 5 | 10 ± 2 |

Anticancer Potential

Emerging research highlights the anticancer properties of sorghumol acetate. Studies indicate that it can induce apoptosis in cancer cells, particularly colon cancer cells, through the modulation of signaling pathways involved in cell survival and proliferation . The compound's ability to enhance the activity of antioxidant enzymes further supports its role in cancer prevention.

Case Study: Colon Cancer Cell Lines

In vitro experiments using colon cancer cell lines treated with sorghum extracts showed a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings underscore the potential application of sorghum-derived compounds in cancer therapeutics .

Comparison with Similar Compounds

Key Observations :

- Sorghumol acetate shares identical molecular weight and formula with Simiarenol acetate and Moretenol acetate, indicating structural isomerism or functional group positioning differences .

- Lanosterol-11-one acetate differs significantly due to its tetracyclic structure and ketone group at C-11, reducing structural similarity to Sorghumol acetate .

Pharmacological Activities

Anticancer Effects

- Sorghumol (parent compound) exhibits potent antiproliferative activity against renal cell carcinoma (RCC) by inducing apoptosis, G2/M cell cycle arrest, and suppressing the PI3K/AKT/mTOR pathway .

Anti-Inflammatory and Anti-Arthritic Effects

Q & A

Basic: What chromatographic methods are recommended for isolating Sorghumol acetate from plant matrices?

Methodological Answer:

Sorghumol acetate can be isolated using a combination of silica gel column chromatography, gel filtration (e.g., Sephadex LH-20), and semi-preparative HPLC. Silica gel columns with gradient elution (e.g., petroleum ether/ethyl acetate) are effective for initial fractionation. Further purification via reversed-phase HPLC (C18 column, methanol/water mobile phase) ensures high purity (>95%) . For example, in Euonymus species, ethanol extracts are partitioned into fractions, and Sorghumol acetate is identified in the medium-polarity eluates .

Basic: What spectroscopic techniques are critical for structural elucidation of Sorghumol acetate?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HSQC and HMBC) is essential for assigning the triterpenoid backbone and acetate moiety. Mass spectrometry (HR-ESI-MS) confirms the molecular formula (C₃₂H₅₂O₂, m/z 468.8). Infrared (IR) spectroscopy verifies ester carbonyl absorption (~1740 cm⁻¹) .

Advanced: How can researchers address variability in reported bioactivity of Sorghumol acetate across studies?

Methodological Answer:

Discrepancies may arise from differences in:

- Purity: Validate compound purity using HPLC (≥98% by area under the curve) and LC-MS to exclude co-eluting contaminants .

- Biological Models: Use standardized cell lines (e.g., renal carcinoma cells for PI3K/AKT/mTOR pathway studies) and control for cell passage number .

- Dosage: Perform dose-response curves (e.g., 5–50 μM) to establish IC₅₀ values and compare across studies .

Advanced: What in vitro and in vivo models are suitable for studying Sorghumol acetate’s anticancer mechanisms?

Methodological Answer:

- In vitro: Use renal cell carcinoma (RCC) lines (e.g., 786-O, ACHN) to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Measure PI3K/AKT/mTOR pathway proteins via Western blot .

- In vivo: Xenograft models (e.g., nude mice with RCC tumors) can evaluate tumor suppression. Administer Sorghumol acetate intraperitoneally (10–20 mg/kg/day) and monitor tumor volume and metastasis .

Basic: What plant species are known sources of Sorghumol acetate, and how does their chemotype affect yield?

Methodological Answer:

Sorghumol acetate is predominantly isolated from:

- Euonymus spp. (e.g., E. alatus) .

- Orchidaceae family plants (e.g., Anoectochilus spp.) .

Yield varies with plant tissue (roots vs. stems) and extraction solvent (ethanol > methanol for triterpenoid recovery). Ethanol extracts of Euonymus roots yield ~0.2–0.5% Sorghumol acetate .

Advanced: How can researchers optimize synthetic or semi-synthetic routes to Sorghumol acetate?

Methodological Answer:

- Semi-synthesis: Acetylate Sorghumol (C₃₀H₅₀O) using acetic anhydride/pyridine. Monitor reaction progress via TLC (hexane/acetone 8:2) and purify via flash chromatography .

- Total synthesis: Develop a triterpenoid scaffold via cyclization of squalene derivatives, followed by selective oxidation and acetylation. Challenges include stereochemical control at C-3 and C-22 .

Basic: What analytical standards and reference materials are available for Sorghumol acetate?

Methodological Answer:

Certified reference materials (CRMs) include:

- Purity: HPLC-grade Sorghumol acetate (≥98%, Shanghai YuBo Bio) .

- Structural analogs: Sorghumol, Simiarenol acetate (for comparative NMR studies) .

Always cross-validate commercial standards with in-house NMR and MS data to confirm identity .

Advanced: What computational tools can predict Sorghumol acetate’s pharmacokinetics or target interactions?

Methodological Answer:

- ADME Prediction: Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.

- Molecular Docking: AutoDock Vina or Schrödinger Suite can model binding to PI3K/AKT/mTOR pathway proteins (e.g., mTOR kinase domain) . Validate predictions with SPR (surface plasmon resonance) assays .

Basic: How should researchers store Sorghumol acetate to ensure stability?

Methodological Answer:

Store lyophilized Sorghumol acetate at –20°C in airtight, light-protected vials. For dissolved stocks (e.g., DMSO), aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC every 6 months .

Advanced: What strategies resolve conflicting data on Sorghumol acetate’s cytotoxicity in normal vs. cancer cells?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.